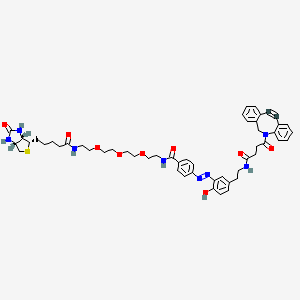
Diazo Biotin-PEG3-DBCO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazo Biotin-PEG3-DBCO is useful for introducing a biotin moiety to azide-containing biomolecules using copper-free Click Chemistry. Diazo allows efficient release of captured biotinylated molecules from streptavidin using sodium dithionite (Na2S2O4). PEG Linkers may be useful in the development of antibody drug conjugates (ADCs).
Aplicaciones Científicas De Investigación
Protein Labeling
Diazo Biotin-PEG3-DBCO has been used in the labeling of proteins. A study by Wilchek et al. (1986) developed a new biotin-containing reagent, p-diazobenzoyl biocytin (DBB), for labeling tyrosines and histidines in proteins. This reagent was effective in labeling both model proteins and erythrocyte membrane proteins, allowing for the detection of sub-nanogram levels of individual proteins (Wilchek, Ben‐Hur, & Bayer, 1986).
Enzyme Immobilization
Matsumoto et al. (2018) utilized a streptavidin-hydrogel, prepared with dibenzylcyclooctyne-modified branched poly(ethylene glycol) (DBCO-PEG), for enzyme immobilization on electrodes. This approach, using copper-free click chemistry, demonstrated enhanced performance and stability, suggesting its utility in biocatalytic applications (Matsumoto, Isogawa, Tanaka, & Kondo, 2018).
Diagnostic Applications
Scott et al. (2017) synthesized biotin-polyethylene glycol (biotin-PEG) gold nanoparticle probes for detecting biomarkers such as proteins and nucleic acids. These probes facilitated sensitive detection of targets like prostate-specific antigen and microRNAs, highlighting their potential in diagnostic applications (Scott, Garimella, Calabrese, & Mirkin, 2017).
Nucleic Acid Detection
Bernal-Méndez et al. (2003) reported the development of a new aqueous chemistry for labeling nucleic acids using labels containing a diazo function and biotin. This method preserved hybridization specificity and base pairing recognition, making it useful for DNA chip technologies (Bernal-Méndez, Tora, Sothier, Kotera, Troesch, & Laayoun, 2003).
Therapeutic Delivery
Klein et al. (2018) prepared folate-bearing formulations for siRNA delivery by complexing siRNA with azido-functionalized oligomers and surface-functionalizing them with various folate-conjugated DBCO-PEG agents. This method showed promise in targeting and gene silencing in tumor cells, indicating its potential in cancer therapy (Klein, Kern, Lee, Schmaus, Höhn, Gorges, Kazmaier, & Wagner, 2018).
Propiedades
Fórmula molecular |
C52H60N8O9S |
|---|---|
Peso molecular |
973.16 |
Nombre IUPAC |
N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[[5-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl]-2-hydroxyphenyl]diazenyl]benzamide |
InChI |
InChI=1S/C52H60N8O9S/c61-45-20-13-36(23-24-53-48(63)21-22-49(64)60-34-40-9-2-1-7-37(40)14-15-38-8-3-4-10-44(38)60)33-42(45)59-58-41-18-16-39(17-19-41)51(65)55-26-28-68-30-32-69-31-29-67-27-25-54-47(62)12-6-5-11-46-50-43(35-70-46)56-52(66)57-50/h1-4,7-10,13,16-20,33,43,46,50,61H,5-6,11-12,21-32,34-35H2,(H,53,63)(H,54,62)(H,55,65)(H2,56,57,66)/t43-,46-,50-/m0/s1 |
Clave InChI |
FPHXPUQEWGXHLT-FSLQXRBPSA-N |
SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)N=NC4=C(C=CC(=C4)CCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)O)NC(=O)N2 |
Apariencia |
Solid powder |
Pureza |
>95% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Diazo Biotin-PEG3-DBCO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




